Tert-butyl (5-bromo-3-oxo-2,3-dihydro-1H-inden-1-YL)carbamate
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Overview
Description
tert-Butyl N-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound with a complex structure that includes a brominated indanone moiety and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps. One common method starts with the bromination of 2,3-dihydro-1H-indene-1-one to introduce the bromine atom at the 5-position. This is followed by the reaction with tert-butyl carbamate under suitable conditions to form the final product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The carbonyl group in the indanone moiety can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions typically yield alcohols.
Scientific Research Applications
tert-Butyl N-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated indanone moiety and carbamate group. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(5-bromothiophen-3-yl)carbamate
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl carbamate
Uniqueness
tert-Butyl N-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to its specific combination of a brominated indanone moiety and a tert-butyl carbamate group. This structure imparts distinct chemical properties and potential biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C14H16BrNO3 |
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Molecular Weight |
326.19 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-3-oxo-1,2-dihydroinden-1-yl)carbamate |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-11-7-12(17)10-6-8(15)4-5-9(10)11/h4-6,11H,7H2,1-3H3,(H,16,18) |
InChI Key |
QSJAZWMBEBWETI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)C2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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